2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)-
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Overview
Description
2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- is an organic compound with the molecular formula C10H14O and a molecular weight of 150.22 g/mol . It is also known by its common name, 5-Isopropyl-2-methyl-2,4-cyclohexadien-1-one . This compound is characterized by its unique structure, which includes a cyclohexadienone ring substituted with a methyl and an isopropyl group.
Preparation Methods
The synthesis of 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-methyl-5-(1-methylethyl)phenol can be carried out in the presence of an oxidizing agent to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of cyclohexadienone derivatives on biological systems. . Additionally, in the industry, it can be used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
2,4-Cyclohexadien-1-one, 2-methyl-5-(1-methylethyl)- can be compared with other similar compounds, such as 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- and α-Phellandrene . These compounds share structural similarities but differ in their substituents and chemical properties. For example, α-Phellandrene has a similar cyclohexadienone ring but with different substituents, leading to distinct chemical behavior and applications
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-2,4-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUATQVCRAMYLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(CC1=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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